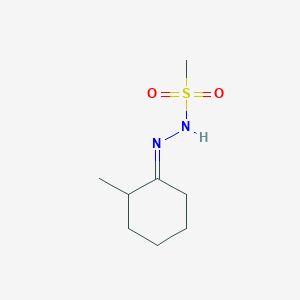![molecular formula C14H9ClN2O5 B5711594 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid, also known as N-(3-chloro-4-nitrophenyl)-2-oxo-3-phenylbutanamide or Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the family of fenamates and is structurally related to mefenamic acid and flufenamic acid.
Mecanismo De Acción
The mechanism of action of 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. This drug selectively inhibits COX-2, which is the isoform that is induced during inflammation. By inhibiting COX-2, 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid reduces the production of prostaglandins, which in turn reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, including breast cancer cells, by inducing apoptosis. This drug has also been shown to have anti-angiogenic effects, which can help prevent the growth and spread of tumors. Additionally, 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has been found to have neuroprotective effects, which can help prevent and treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. This drug has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to using 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid in lab experiments. It has been shown to have some toxicity, particularly at high doses, which can limit its use in certain applications. Additionally, this drug has been found to have some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid. One potential area of focus is the development of new derivatives of this drug that have improved potency and selectivity. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the off-target effects of this drug and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid involves the reaction of 3-chloro-4-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain the final product. This method has been reported in several studies, including a study by M. A. Ali et al. published in the Journal of Chemical Research in 2011.
Aplicaciones Científicas De Investigación
2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This drug has also been found to have antipyretic effects, which can help reduce fever.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-3-1-4-9(7-8)16-13(18)12-10(14(19)20)5-2-6-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZGCLSMWWSHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)



![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)

![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

